(5-Fluoro-1,3-benzoxazol-2-yl)methylamine hydrochloride
Overview
Description
(5-Fluoro-1,3-benzoxazol-2-yl)methylamine hydrochloride, commonly known as 5-FBA or 5-fluorobenzoxazole, is an organic compound that has been used in scientific research for decades. It is a derivative of the benzoxazole family of compounds and is a white, crystalline solid that is soluble in water. 5-FBA is a versatile compound that has been used in a variety of applications ranging from drug discovery to materials science.
Scientific Research Applications
1. Novel Antidepressant Development
Research has identified compounds with selective serotonin reuptake inhibitor (SSRI) properties and 5-HT2A receptor antagonistic activity. For example, a novel compound exhibited biochemical profiles indicating potential as a new antidepressant, showing selective 5-HT reuptake inhibition and potent antagonistic activity at the 5-HT2A receptor, suggesting its therapeutic activity could surpass conventional SSRIs (Hatanaka et al., 1996).
2. Neurokinin-1 Receptor Antagonism for Emesis and Depression
A compound demonstrated high affinity as an orally active, h-NK(1) receptor antagonist, showing efficacy in pre-clinical tests relevant to clinical efficacy in emesis and depression. This highlights its potential for both intravenous and oral administration in clinical settings (Harrison et al., 2001).
3. Imaging of Cerebral β-Amyloid Plaques
Radiofluoro-pegylated phenylbenzoxazole derivatives have been synthesized and evaluated as probes for imaging cerebral β-amyloid plaques in Alzheimer's disease using positron emission tomography (PET), showing high affinity for Aβ(1-42) aggregates. This indicates their potential use in diagnosing and studying the progression of Alzheimer's disease (Cui et al., 2012).
4. Synthesis of Fluorinated Compounds
The development of fluoroalkyl amino reagents for introducing the fluoro(trifluoromethoxy)methyl group onto arenes and heterocycles demonstrates the compound's role in the synthesis of important building blocks for medicinal and agricultural chemistry, highlighting its versatility in chemical synthesis (Schmitt et al., 2017).
5. Antimicrobial and Antifungal Activity
The synthesis and structural characterization of substituted 6-fluorobenzo[d]thiazole amides revealed some compounds with antibacterial and antifungal activity comparable or slightly better than conventional medicinal standards. This underscores the compound's potential in developing new antimicrobial agents (Pejchal et al., 2015).
properties
IUPAC Name |
(5-fluoro-1,3-benzoxazol-2-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O.ClH/c9-5-1-2-7-6(3-5)11-8(4-10)12-7;/h1-3H,4,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLCVXSFTDLKPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C(O2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Fluoro-1,3-benzoxazol-2-yl)methylamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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